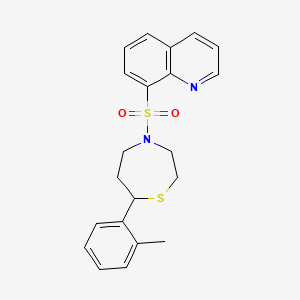

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane

Description

Properties

IUPAC Name |

7-(2-methylphenyl)-4-quinolin-8-ylsulfonyl-1,4-thiazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S2/c1-16-6-2-3-9-18(16)19-11-13-23(14-15-26-19)27(24,25)20-10-4-7-17-8-5-12-22-21(17)20/h2-10,12,19H,11,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXQFSSQARQXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Moiety: Starting with an appropriate aniline derivative, the quinoline ring can be constructed through a Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Sulfonyl Group: The quinoline derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.

Formation of the Thiazepane Ring: The final step involves the cyclization of the sulfonylated quinoline with an appropriate thiol and a tolyl derivative under basic conditions to form the thiazepane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the quinoline and thiazepane rings.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological molecules.

Mechanism of Action

The mechanism of action of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the sulfonyl group can form hydrogen bonds with amino acid residues in proteins. The thiazepane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Role of the o-Tolyl Group

The o-tolyl substituent is a critical structural feature shared with other compounds. In [Pt{4-(o-tolyl)isqbipy}Cl]SbF6 (), the o-tolyl group induces a 51.7° twist angle relative to the central pyridine ring, reducing planarity and influencing electronic transitions. This steric effect is likely mirrored in 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane, where the o-tolyl group at position 7 could distort the thiazepane ring’s conformation, altering binding interactions or solubility.

Comparison with 4′-(o-tolyl)trpy Complexes :

The platinum complex with a 4′-(o-tolyl)trpy ligand exhibits red-shifted metal-to-ligand charge transfer (MLCT) bands compared to the 4-(o-tolyl)isqbipy analog . This suggests that substituent position (4 vs. 4′) on the ligand backbone significantly impacts π* orbital energy levels. For the thiazepane compound, the o-tolyl group’s position (7 vs. alternative positions) may similarly modulate electronic properties, affecting reactivity or intermolecular interactions.

Heterocyclic Core Variations: Thiazepanes vs. Oxazepines and Thiazolidines

- 1,4-Thiazepane vs. 1,3-Oxazepine: Oxazepines (e.g., 1,3-oxazepine derivatives in ) replace sulfur with oxygen, reducing electron-richness and altering hydrogen-bonding capacity.

- 1,4-Thiazepane vs. Thiazolidine :

Thiazolidines are five-membered rings with one sulfur and one nitrogen atom. The smaller ring size increases strain but may improve metabolic stability. The seven-membered thiazepane offers greater conformational flexibility, which could enhance binding to larger biological targets .

Sulfonyl Group Variations: Quinoline vs. Benzenesulfonyl

The quinolin-8-ylsulfonyl group in the title compound differs from simpler benzenesulfonyl analogs. In contrast, benzenesulfonyl groups (e.g., in sulfonamide drugs) are less sterically demanding but lack extended conjugation .

Data Tables

Table 1: Structural and Electronic Comparison of Heterocyclic Compounds

Table 2: Substituent Position Effects in Platinum Complexes (Analogs)

Research Implications

However, the steric bulk of the o-tolyl group may limit bioavailability, necessitating further SAR studies. Comparisons with platinum complexes highlight the importance of substituent positioning in tuning electronic properties, a principle applicable to optimizing the thiazepane’s pharmacological profile.

Biological Activity

The compound 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane is a thiazepane derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane can be represented as follows:

This compound features a thiazepane ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various diseases. Notably, thiazepanes are often associated with:

- Antimicrobial Activity : Thiazepane derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : They may modulate inflammatory pathways, offering potential therapeutic benefits in chronic inflammatory conditions.

- Neuroprotective Properties : Some studies suggest that compounds like this may protect neuronal cells from degeneration.

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane through in vitro and in vivo assays. Key findings include:

-

Inhibition of Acetylcholinesterase (AChE) :

- The compound has been tested for its AChE inhibitory activity, which is crucial for the treatment of neurodegenerative diseases like Alzheimer's.

- An IC50 value was determined, indicating the concentration required to inhibit 50% of the enzyme activity.

-

Antimicrobial Activity :

- In vitro tests demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- The Minimum Inhibitory Concentration (MIC) was established for various strains, showcasing its potential as an antimicrobial agent.

-

Anti-inflammatory Activity :

- The compound exhibited a reduction in pro-inflammatory cytokines in cell culture models, suggesting a mechanism for its anti-inflammatory effects.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane involved administering the compound to animal models with induced neurodegeneration. Results indicated a significant improvement in cognitive function and a reduction in neuronal loss compared to control groups.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Cognitive Function Score | 45 | 75 |

| Neuronal Survival (%) | 55 | 85 |

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was evaluated against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound significantly inhibited bacterial growth at concentrations lower than those required by conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Quinolin-8-ylsulfonyl)-7-(o-tolyl)-1,4-thiazepane, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves:

- Sulfonation : Introduction of the quinoline-8-sulfonyl group via electrophilic substitution or coupling reactions using catalysts like Pd(PPh₃)₄ under inert conditions (e.g., N₂ atmosphere) .

- Thiazepane Ring Formation : Cyclization of precursors (e.g., thiiranes or thiols) with amines under reflux in aprotic solvents (e.g., DMF or THF) .

- o-Tolyl Group Incorporation : Suzuki-Miyaura coupling or nucleophilic aromatic substitution with o-tolyl halides, optimized using bases like K₂CO₃ .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .

- Yield Optimization : Adjusting temperature (60–120°C), reaction time (12–48 hr), and catalyst loading (5–10 mol%) .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- NMR Spectroscopy : ¹H/¹³C NMR to verify sulfonyl, quinoline, and o-tolyl substituents (e.g., sulfonyl S=O peaks at ~125 ppm in ¹³C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching for molecular formula validation (e.g., C₂₁H₂₁N₂O₂S₂) .

- Purity Assessment :

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); ≥95% purity threshold .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory potency) for this compound?

- Methodological Answer :

- Orthogonal Assays : Validate activity using distinct methodologies (e.g., broth microdilution for antimicrobial IC₅₀ and ELISA for cytokine inhibition in anti-inflammatory studies) .

- Control for Experimental Variables : Standardize cell lines (e.g., RAW 264.7 macrophages), solvent concentrations (DMSO ≤0.1%), and incubation times .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple replicates to assess reproducibility .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in target modulation?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to quinoline-associated targets (e.g., topoisomerase II or kinase domains) .

- In Vitro Target Validation : Fluorescence polarization assays to measure competitive displacement of known ligands (e.g., ATP analogs in kinase inhibition) .

- Pathway Analysis : RNA-seq or phosphoproteomics to identify downstream signaling effects (e.g., NF-κB or MAPK pathways) .

Q. How should structure-activity relationship (SAR) studies be designed to explore the role of the o-tolyl and sulfonyl groups in bioactivity?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with substituted aryl groups (e.g., p-tolyl, 2,5-difluorophenyl) and alternative sulfonamides (e.g., cyclopropanesulfonyl) .

- Biological Testing : Compare IC₅₀ values across analogs in standardized assays (e.g., cytotoxicity against HeLa cells) .

- Computational Modeling : Density Functional Theory (DFT) to calculate electronic effects (e.g., Hammett σ values) of substituents on reactivity .

Q. What methodologies are critical for validating the compound’s stability and degradation pathways under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 254 nm) conditions .

- LC-MS Analysis : Identify degradation products (e.g., sulfonic acid derivatives) and propose pathways via fragmentation patterns .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor purity changes monthly .

Q. How can researchers address reproducibility challenges in synthesizing enantiomerically pure forms of this compound?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Ru complexes) during thiazepane ring formation .

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.